

# Physicochemical Properties of ICI 56780: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ICI 56780

Cat. No.: B011495

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**ICI 56780** is a 4(1H)-quinolone derivative recognized for its potent antimalarial properties. It demonstrates significant blood schizonticidal activity against *Plasmodium berghei*, the causative agent of malaria in rodents, making it a subject of interest in the development of novel anti-infective therapies.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of the known physicochemical properties of **ICI 56780**, alongside generalized experimental protocols and the proposed mechanism of action for its therapeutic effects. Due to the limited availability of specific experimental data for **ICI 56780** in publicly accessible literature, this guide supplements known information with established methodologies and mechanistic insights from the broader class of 4(1H)-quinolone antimalarials.

## Core Physicochemical Data

A summary of the available quantitative data for **ICI 56780** is presented in Table 1. This information is foundational for its handling, formulation, and interpretation of biological activity.

| Property           | Value  | Source |
|--------------------|--|--------|
| Molecular Formula  | C <sub>25</sub> H <sub>29</sub> NO <sub>5</sub>                                  | [1]    |
| Molecular Weight   | 423.51 g/mol   | [1]    |
| CAS Number         | 28130-28-1   | [1]    |
| IUPAC Name         | 6-butyl-3-ethoxycarbonyl-2-methyl-4-oxo-7-(2-phenoxyethoxy)-1,4-dihydroquinoline | [1]    |
| Solubility         | Soluble in Dimethyl Sulfoxide (DMSO)   | [1]    |
| Melting Point      | Data not available   |        |
| pKa                | Data not available   |        |
| Aqueous Solubility | Data not available   |        |

## Experimental Protocols

While specific experimental details for the determination of all physicochemical properties of **ICI 56780** are not extensively published, the following sections outline standard methodologies employed for the characterization of quinolone derivatives.

### Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. For quinolone derivatives, this is typically determined using the capillary method.

Methodology:

- A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.
- The capillary tube is placed in a melting point apparatus, which provides controlled heating.
- The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

- The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of a high degree of purity.

## pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable compounds like many quinolones, the pKa is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a common method for its determination.[\[4\]](#)

Methodology:

- A solution of the quinolone derivative of known concentration is prepared in a suitable solvent system, often a co-solvent of water and an organic solvent like methanol or acetonitrile to ensure solubility.[\[4\]](#)
- The solution is titrated with a standardized solution of a strong acid or base.
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.

## Aqueous Solubility Determination

Aqueous solubility is a key determinant of a drug's oral bioavailability. The shake-flask method is a standard technique for measuring thermodynamic solubility.[\[5\]](#)

Methodology:

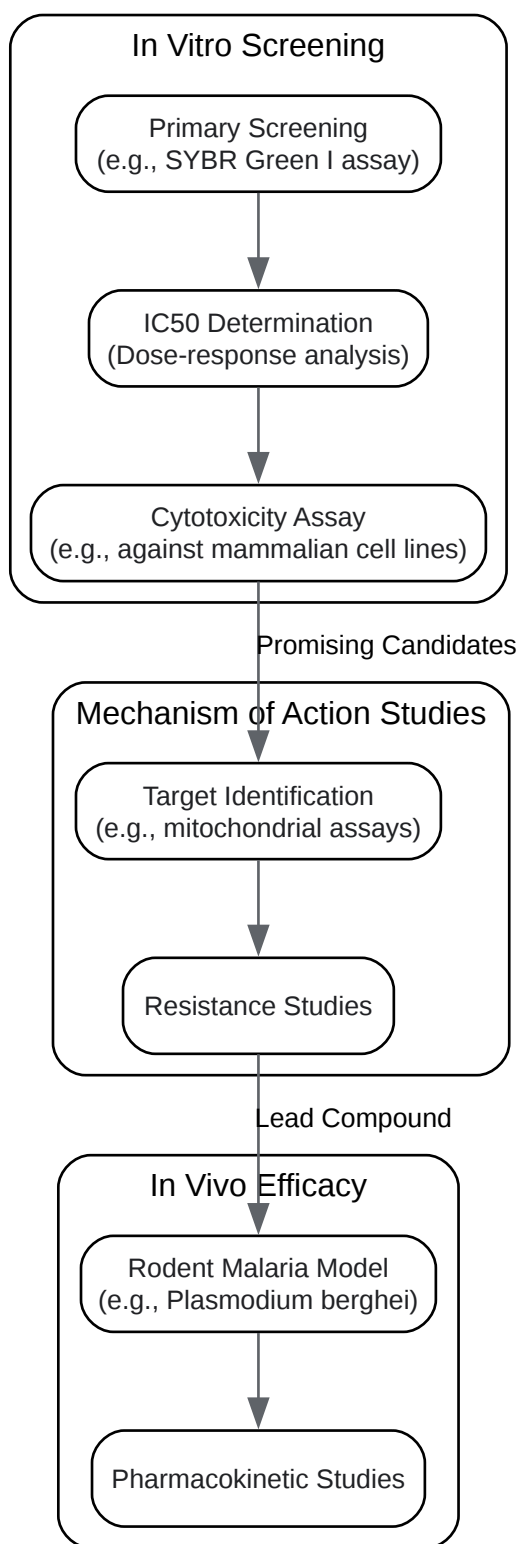
- An excess amount of the solid compound is added to a known volume of aqueous buffer at a specific pH (e.g., physiological pH 7.4).
- The resulting suspension is agitated in a shaker bath at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The saturated solution is then filtered to remove any undissolved solid.

- The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

## Visualizing Methodologies and Mechanisms

### Generalized Experimental Workflow for Antimalarial Drug Discovery

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel antimalarial compound.

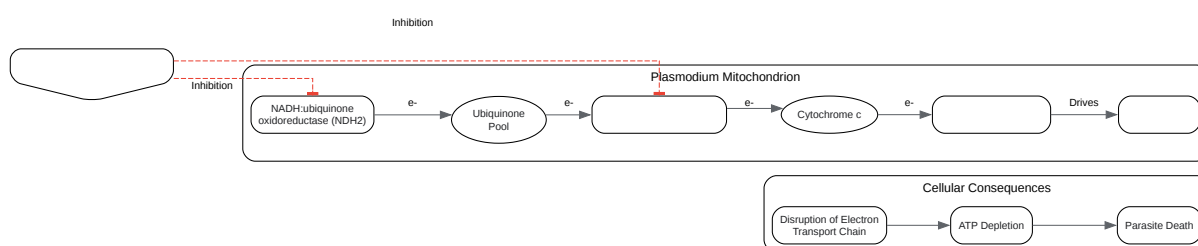


[Click to download full resolution via product page](#)

Caption: Generalized workflow for antimalarial drug discovery.

## Proposed Signaling Pathway for 4(1H)-Quinolone Antimalarials

Based on studies of related 4(1H)-quinolones, the proposed mechanism of action for **ICI 56780** involves the disruption of the Plasmodium mitochondrial electron transport chain.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for 4(1H)-quinolones.

## Conclusion

**ICI 56780** represents a promising scaffold in the quest for new antimalarial agents. While a complete physicochemical profile is not yet publicly available, the existing data, combined with a comprehensive understanding of the broader class of 4(1H)-quinolones, provides a strong foundation for further research and development. The methodologies and mechanistic insights presented in this guide are intended to support the scientific community in advancing the study of **ICI 56780** and related compounds, with the ultimate goal of developing more effective treatments for malaria.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. Drug susceptibility testing methods of antimalarial agents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 4. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 5. Aqueous Solubility Assay | Bienta [[bienta.net](https://bienta.net)]
- To cite this document: BenchChem. [Physicochemical Properties of ICI 56780: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b011495#physicochemical-properties-of-ici-56780>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)